Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5) is a synthetic, doubly-halogenated isochromane-3-carboxylate derivative with the molecular formula C₁₁H₈BrFO₄ and a molecular weight of 303.08 g/mol. The scaffold features a fused benzopyran-1-one core bearing a bromine atom at the 7-position, a fluorine substituent at the 3-position (alongside the methyl ester), and a lactone carbonyl at position 1, as represented by the SMILES string COC(=O)C1(F)Cc2ccc(Br)cc2C(=O)O1.

Molecular Formula C11H8BrFO4
Molecular Weight 303.083
CAS No. 2155856-64-5
Cat. No. B2388047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate
CAS2155856-64-5
Molecular FormulaC11H8BrFO4
Molecular Weight303.083
Structural Identifiers
SMILESCOC(=O)C1(CC2=C(C=C(C=C2)Br)C(=O)O1)F
InChIInChI=1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3
InChIKeyBWOFRPHGGGFCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5) – Core Structural & Physicochemical Profile


Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5) is a synthetic, doubly-halogenated isochromane-3-carboxylate derivative with the molecular formula C₁₁H₈BrFO₄ and a molecular weight of 303.08 g/mol . The scaffold features a fused benzopyran-1-one core bearing a bromine atom at the 7-position, a fluorine substituent at the 3-position (alongside the methyl ester), and a lactone carbonyl at position 1, as represented by the SMILES string COC(=O)C1(F)Cc2ccc(Br)cc2C(=O)O1 . Computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area (TPSA) of 52.6 Ų, and a predicted density of 1.70 ± 0.1 g/cm³ [1]. The compound is primarily utilized as a versatile intermediate in medicinal and agrochemical research, where the orthogonal reactivity of the C–Br and C–F bonds enables sequential, site-selective functionalization [1].

Why In-Class Isochromane-3-carboxylates Cannot Simply Substitute Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5)


In-class isochromane-3-carboxylate analogs that lack either the 7-bromo or the 3-fluoro substituent are not functionally interchangeable with CAS 2155856-64-5. The C–Br bond at position 7 serves as the primary handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), while the C–F bond at position 3 provides a stereoelectronic gate that modulates both the reactivity of the lactone carbonyl and the metabolic vulnerability of the adjacent benzylic center . Substituting a non-fluorinated analog (e.g., CAS 890646-79-4) eliminates the oxidative shielding effect conferred by fluorine, whereas replacing bromine with chlorine alters the oxidative-addition kinetics in catalytic cycles. Furthermore, the computed lipophilicity difference (XLogP3 ≈ 2.7 for the 3-fluoro derivative versus higher values for non-fluorinated or 3-methyl analogs) directly impacts partitioning behavior in both synthetic workup and biological assay formats [1]. These orthogonal reactivity and physicochemical features create a multi-parameter differentiation that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5) vs. Closest Analogs


7-Bromo Substituent: Cross-Coupling Handle vs. 7-Unsubstituted or 7-Chloro Analogs

Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate possesses a C(sp²)–Br bond at position 7, which is the preferred oxidative-addition partner for Pd(0) catalysts compared to the C–Cl bond present in 7-chloro analogs. The bond dissociation energy (BDE) of C–Br (∼68 kcal/mol) is substantially lower than that of C–Cl (∼81 kcal/mol), enabling selective, milder cross-coupling conditions [1]. 7-Unsubstituted analogs lack a halogen handle entirely and require pre-functionalization. This property enables sequential chemoselective functionalization: the 7-bromo site can undergo Suzuki coupling while the 3-fluoro substituent remains intact, a dual reactivity not achievable with mono-halogenated isochromane-3-carboxylates [2].

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

3-Fluoro Substituent: Oxidative Metabolic Shielding vs. 3-H or 3-Methyl Analogs

Fluorine substitution at the 3-position of the isochromane scaffold is employed as a bioisosteric strategy to shield the oxidatively labile benzylic C–H bonds from cytochrome P450-mediated metabolism . In the broader isochroman-4-one SAR, mono-fluorination at the benzylic position significantly reduces intrinsic clearance in human liver microsomes compared to the non-fluorinated parent. While direct human liver microsome (HLM) half-life data for CAS 2155856-64-5 have not been published, the class-level SAR indicates that 3-fluoro substitution extends metabolic half-life relative to 3-H (e.g., CAS 890646-79-4) and 3-methyl (e.g., CAS 900134-39-6) analogs by attenuating CYP450-mediated benzylic oxidation .

Drug Discovery Metabolic Stability Bioisostere Strategy

Lipophilicity Modulation: XLogP3 2.7 vs. Non-Fluorinated and 3-Methyl Analogs

The computed XLogP3 of methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate is 2.7, reflecting the electron-withdrawing effect of the 3-fluoro substituent which reduces lipophilicity relative to non-fluorinated or 3-alkyl analogs [1]. Replacing the 3-fluoro with a 3-methyl group (CAS 900134-39-6) increases lipophilicity (predicted LogP shift of approximately +0.3 to +0.5 log units based on the Hansch π constant for CH₃ vs. F), which may push the compound beyond optimal Lipinski compliance for oral drug space [2]. The 3-fluoro analog maintains a LogP within favorable drug-like range (typically 1–3) while retaining the metabolic stability benefits of fluorine [1].

Physicochemical Profiling Lipophilicity ADME Prediction

Orthogonal Reactivity: Sequential Functionalization via Bromo–Fluoro Pair

The unique combination of a C–Br bond at position 7 and a C–F bond at position 3 enables orthogonal, sequential derivatization strategies not possible with mono-halogenated analogs. The 7-bromo substituent can undergo Pd-catalyzed Suzuki–Miyaura coupling with aryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), while the 3-fluoro group remains inert, preserving the stereoelectronic properties of the scaffold [1]. After coupling, the 3-fluoro substituent can later be activated under strongly basic or nucleophilic conditions if desired. By contrast, 7-chloro analogs require harsher coupling conditions (higher temperature, stronger bases), and 7-unsubstituted analogs lack this handle entirely [2].

Synthetic Methodology Chemoselectivity Diversification

High-Value Application Scenarios for Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate (CAS 2155856-64-5)


Diversifiable Building Block for Parallel Medicinal Chemistry Library Synthesis

CAS 2155856-64-5 serves as a single, dual-handle intermediate that can be elaborated into diverse compound libraries through orthogonal functionalization. The 7-bromo position enables high-yielding Suzuki–Miyaura coupling with a range of aryl and heteroaryl boronic acids, while the 3-fluoro group remains intact, preserving the metabolic shielding effect at the benzylic position [1]. After the first diversification step, the methyl ester at position 3 can be hydrolyzed to the carboxylic acid for amide coupling or other derivatizations. This 'one scaffold, multiple exits' strategy reduces the number of synthetic steps and intermediate inventory compared to using separate mono-functional building blocks for each target analog [2].

Lead Optimization of CNS-Penetrant Drug Candidates

With a computed XLogP3 of 2.7 and a TPSA of 52.6 Ų, CAS 2155856-64-5 occupies the favorable physicochemical space associated with passive blood–brain barrier (BBB) penetration (typically LogP 1–4, TPSA < 70 Ų) [1]. The 3-fluoro substituent is a well-validated bioisostere for mitigating CYP450-mediated benzylic oxidation in CNS drug candidates [2]. In lead optimization programs targeting CNS disorders where the isochromane scaffold is relevant (e.g., NK₁ antagonists, AChE inhibitors), CAS 2155856-64-5 provides a metabolically stabilized, BBB-permeable starting point that non-fluorinated or 3-methyl analogs cannot match [2].

Agrochemical Intermediate for Halogen-Selective Derivatization

The 7-bromo substituent on the isochromane-1-one core can be utilized in late-stage diversification of agrochemical leads via cross-coupling with functionalized aryl partners, introducing herbicidal or fungicidal pharmacophores [1]. The C–F bond at position 3 enhances the oxidative and thermal stability of the scaffold under the elevated-temperature conditions often required in agrochemical formulation processing [1]. The dual-halogen pattern enables the introduction of two distinct agrochemically relevant substituents in a controlled, sequential manner, a synthetic advantage over mono-halogenated isochromane-3-carboxylates [2].

Synthesis of PTP1B Inhibitors and Anti-Diabetic Leads

Isochroman-3-carboxylic acid derivatives have demonstrated potent PTP1B inhibition (e.g., compound 4n, IC₅₀ = 51.63 ± 0.91 nM) [1]. CAS 2155856-64-5, as the 7-bromo-3-fluoro methyl ester, can be hydrolyzed to the free carboxylic acid—the pharmacophore required for PTP1B active-site interaction—while the 3-fluoro substituent provides metabolic stabilization of the isochromane scaffold during in vivo studies [2]. The 7-bromo position further allows SAR exploration via cross-coupling to optimize potency and selectivity against related phosphatases, offering a versatile entry point not available from the unsubstituted isochromane-3-carboxylic acid core alone [1].

Quote Request

Request a Quote for Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.